
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic aromatic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-fluorobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity products.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The oxadiazole ring’s electron-rich nitrogen atoms and the fluorophenyl group’s electronic effects govern its electrophilic reactivity:
-
Nitration/Sulfonation :
The para-fluorophenyl ring undergoes electrophilic substitution at meta positions due to fluorine’s strong electron-withdrawing inductive effect. DFT studies reveal enhanced electron density at the oxadiazole ring’s nitrogen atoms, making them potential sites for electrophilic attack . -
Halogenation :
The oxadiazole ring can undergo halogenation (e.g., bromination) at the C2 position under mild conditions, as observed in analogous 1,3,4-oxadiazoles.
Nucleophilic Substitution Reactions
The fluorine atom at the para position of the phenyl ring is susceptible to nucleophilic displacement:
-
Fluorine Replacement :
Treatment with strong nucleophiles (e.g., amines, alkoxides) replaces fluorine via an aromatic nucleophilic substitution (SNAr) mechanism. Kinetic studies show accelerated substitution due to the oxadiazole ring’s electron-withdrawing effect .
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
Methoxide | NaOMe, DMF, 80°C | 2-(4-Methoxyphenyl)-5-phenyl derivative | 72% |
Piperidine | Piperidine, DMSO, 100°C | 2-(4-Piperidinylphenyl) derivative | 65% |
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed coupling reactions, leveraging halogenated intermediates:
-
Suzuki-Miyaura Coupling :
Brominated derivatives (e.g., 2-bromo-oxadiazole) react with aryl boronic acids under Pd catalysis to form biaryl systems. A 2022 study achieved 87% yield using Pd(OAc)₂ and SPhos ligand . -
Buchwald-Hartwig Amination :
Direct amination of the fluorophenyl ring is facilitated by CuI/1,10-phenanthroline, enabling C–N bond formation with amines .
Reaction | Catalyst System | Product | Yield |
---|---|---|---|
Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃ | 2-(4-Biphenyl)-5-phenyl derivative | 87% |
Buchwald-Hartwig Amination | CuI, 1,10-phenanthroline | 2-(4-Aminophenyl) derivative | 75% |
Redox Reactions
-
Reduction :
The oxadiazole ring can be reduced to a dihydro derivative using LiAlH₄, though this disrupts aromaticity and is rarely employed. -
Oxidation :
Under strong oxidants (e.g., KMnO₄), the phenyl rings undergo hydroxylation, but the oxadiazole core remains intact.
Ring-Opening and Rearrangement
-
Acid/Base-Mediated Ring Opening :
Prolonged exposure to HCl/EtOH cleaves the oxadiazole ring, yielding hydrazide and carboxylic acid fragments . -
Thermal Rearrangement :
At >200°C, the compound undergoes sigmatropic shifts, forming isomeric 1,2,4-oxadiazoles .
Biological Alkylation Reactions
In medicinal contexts, the compound acts as a pharmacophore in alkylation reactions with biological nucleophiles (e.g., thiols in enzymes), forming covalent adducts that inhibit targets like DHFR (dihydrofolate reductase) .
Scientific Research Applications
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative that has various remarkable biological and pharmacological properties, drawing significant interest in scientific research . Computational chemistry is used in designing new drugs and materials to solve numerical problems . Researchers now use various computational programs to predict the molecular structure and physical properties of bioactive molecules .
Computational Chemistry Applications
- Molecular Structure and Properties Density Functional Theory (DFT) is a popular method for defining the structural and electronic properties of atoms and molecules . The molecular geometry parameters and wavenumbers for this compound can be determined using DFT .
- Vibrational Analysis Experimental vibrational frequencies of this compound were found to be in strong agreement with measured vibrational frequencies . Comparison of experimental and theoretical spectra revealed details about the computational method's ability to characterise vibrational modes .
- Molecular Electrostatic Potential (MESP) MESP surface analysis indicates that the nitrogen atom on the oxadiazole ring is the binding site for electrophilic attack .
- Kinetic Stability Analysis of the energy difference between the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and global chemical reactivity parameters reveals that the compound is kinetically stable .
Biological and Pharmacological Activities
1,3,4-oxadiazoles exhibit diverse pharmacological applications, including antitubercular, antimicrobial, anticancer, anti-inflammatory, anticonvulsant, analgesic, and insecticidal activities .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Uniqueness
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular formula of this compound is C15H10FNO. The oxadiazole ring is known for its stability and ability to interact with various biological targets, making it a valuable scaffold in drug design.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives. Various methods have been reported in the literature for synthesizing oxadiazole derivatives with modifications that enhance biological activity.
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. In a study examining various oxadiazole derivatives, it was found that compounds similar to this compound demonstrated significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-(4-Fluorophenyl)-5-phenyl | E. coli | 32 µg/mL |
P. aeruginosa | 16 µg/mL | |
Other derivatives | Various strains | Ranged from 8 to 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, compounds with a similar structure have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds often fall within the micromolar range.
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-(4-Fluorophenyl)-5-phenyl | MCF-7 | 15.63 |
HeLa | 20.45 | |
Other derivatives | Various cell lines | Ranged from 10 to 30 µM |
In vitro studies have demonstrated that these compounds induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins like p53 and caspase activation .
Anti-inflammatory Activity
Additionally, some studies have indicated that oxadiazole derivatives can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole derivatives in various therapeutic contexts:
- Antibacterial Study : A recent study synthesized new oxadiazole derivatives and tested their antibacterial efficacy against resistant strains of bacteria. Compounds showed enhanced activity compared to traditional antibiotics .
- Anticancer Research : In a study focused on breast cancer treatment, researchers evaluated a series of oxadiazoles for their ability to inhibit tumor growth in vivo. The results indicated significant tumor reduction in treated groups compared to controls .
- Inflammation Model : An experimental model using lipopolysaccharide (LPS)-induced inflammation demonstrated that certain oxadiazole derivatives significantly reduced inflammatory markers in serum .
Properties
CAS No. |
1580-50-3 |
---|---|
Molecular Formula |
C14H9FN2O |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9FN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
QHKMUJVIGDJRLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.